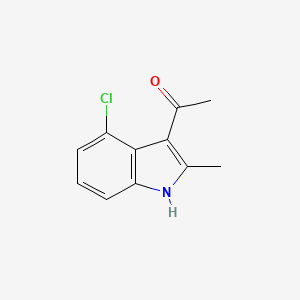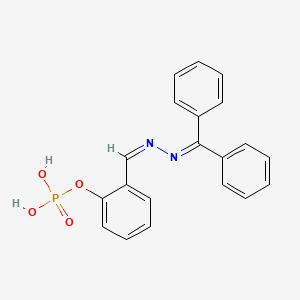
2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazono group linked to a diphenylmethylene moiety, which is further connected to a phenyl dihydrogen phosphate group. The intricate arrangement of these functional groups endows the compound with distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the preparation of intermediate compounds through reactions such as Claisen condensation, followed by cyclization and decyclization reactions . The reaction conditions often require specific reagents, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, minimizing waste and reducing production time.
化学反応の分析
Types of Reactions
2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.
科学的研究の応用
2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate has diverse applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate involves its interaction with molecular targets and pathways. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological activities. The diphenylmethylene moiety may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Similar compounds include other hydrazono derivatives and diphenylmethylene-containing molecules. Examples include:
- 2-(((Diphenylmethylene)hydrazono)methyl)pyridine
- 2-(((Diphenylmethylene)hydrazono)methyl)phenol
Uniqueness
The uniqueness of 2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C20H17N2O4P |
|---|---|
分子量 |
380.3 g/mol |
IUPAC名 |
[2-[(Z)-(benzhydrylidenehydrazinylidene)methyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C20H17N2O4P/c23-27(24,25)26-19-14-8-7-13-18(19)15-21-22-20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H,(H2,23,24,25)/b21-15- |
InChIキー |
FRKKLCNYTMKNDR-QNGOZBTKSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=N/N=C\C2=CC=CC=C2OP(=O)(O)O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2OP(=O)(O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


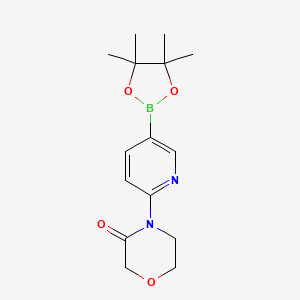



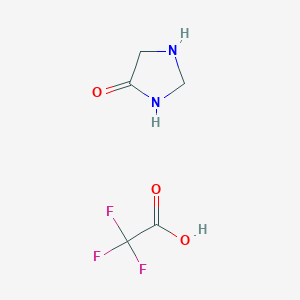
![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B12947578.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(2,3-dihydro-7-benzofuranyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12947584.png)

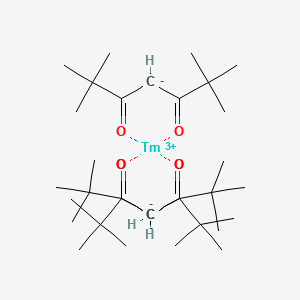
![5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12947604.png)
